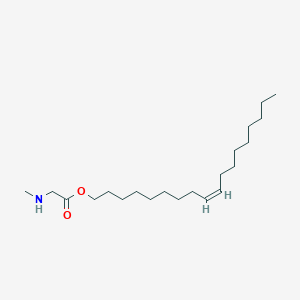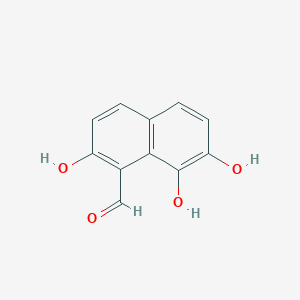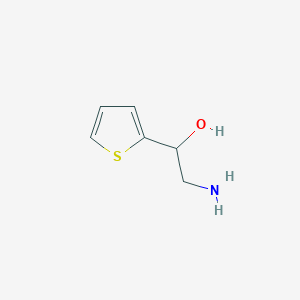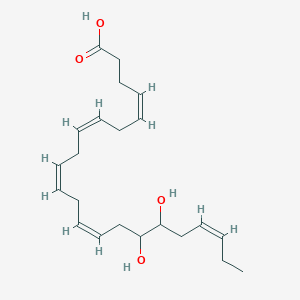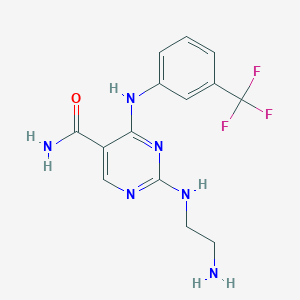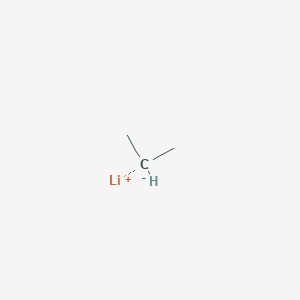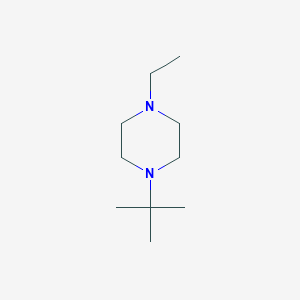
1-Tert-butyl-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-ethylpiperazine, also known as TBEPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBEPP is a piperazine derivative that has been synthesized and studied for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-ethylpiperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of neurotransmitter systems. 1-Tert-butyl-4-ethylpiperazine has been found to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 1-Tert-butyl-4-ethylpiperazine has also been found to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
1-Tert-butyl-4-ethylpiperazine has been found to exhibit several biochemical and physiological effects, including the inhibition of enzymes, modulation of neurotransmitter systems, and neuroprotective properties. 1-Tert-butyl-4-ethylpiperazine has been found to inhibit acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels and improved cognitive function. 1-Tert-butyl-4-ethylpiperazine has also been found to modulate the activity of dopamine and serotonin receptors, which can regulate mood, motivation, and reward. 1-Tert-butyl-4-ethylpiperazine has also been found to exhibit neuroprotective properties, protecting neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
1-Tert-butyl-4-ethylpiperazine has several advantages for lab experiments, including its potent inhibitory activity against enzymes and its potential as a neuroprotective agent. 1-Tert-butyl-4-ethylpiperazine is also relatively easy to synthesize and purify, making it readily available for research. However, 1-Tert-butyl-4-ethylpiperazine also has some limitations, including its potential toxicity and lack of specificity for certain enzymes and receptors.
Future Directions
There are several future directions for the research on 1-Tert-butyl-4-ethylpiperazine. One potential direction is to further explore its potential as a neuroprotective agent and its ability to modulate neurotransmitter systems. Another direction is to investigate its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of 1-Tert-butyl-4-ethylpiperazine and its potential toxicity. Finally, there is a need for the development of more specific inhibitors of enzymes and receptors targeted by 1-Tert-butyl-4-ethylpiperazine.
Conclusion:
In conclusion, 1-Tert-butyl-4-ethylpiperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. 1-Tert-butyl-4-ethylpiperazine has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 1-Tert-butyl-4-ethylpiperazine has also been studied for its potential as a neuroprotective agent and as a modulator of neurotransmitter systems. Further research is needed to fully understand the mechanism of action of 1-Tert-butyl-4-ethylpiperazine and its potential as a drug candidate for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-Tert-butyl-4-ethylpiperazine involves the reaction of 1-tert-butyl-4-chloropiperazine with ethylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The final product is obtained after purification and characterization. 1-Tert-butyl-4-ethylpiperazine can also be synthesized by other methods, including the reaction of 1-tert-butyl-4-hydroxypiperazine with ethyl chloroformate.
Scientific Research Applications
1-Tert-butyl-4-ethylpiperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 1-Tert-butyl-4-ethylpiperazine has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the pathogenesis of several diseases, including Alzheimer's disease and Parkinson's disease. 1-Tert-butyl-4-ethylpiperazine has also been studied for its potential as a neuroprotective agent and as a modulator of neurotransmitter systems.
properties
CAS RN |
10125-79-8 |
|---|---|
Product Name |
1-Tert-butyl-4-ethylpiperazine |
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
1-tert-butyl-4-ethylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-5-11-6-8-12(9-7-11)10(2,3)4/h5-9H2,1-4H3 |
InChI Key |
AJYSBOVXXZMAGI-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(C)(C)C |
Canonical SMILES |
CCN1CCN(CC1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



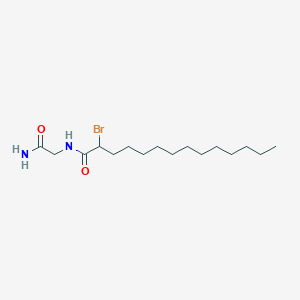
![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)

![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)
![4,5-Dihydro-3H,3'H-spiro[furan-2,1'-isobenzofuran]](/img/structure/B161055.png)
